4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid
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Overview
Description
“4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid” is a chemical compound with the CAS Number: 2138342-32-0 . It has a molecular weight of 349.39 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H19NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-9,14,19H,10-12H2,(H,22,25)(H,23,24) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Enantioselective Synthesis in Pharmaceuticals
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid plays a role in the enantioselective synthesis of new amino acids, such as 2-amino-3-(4-hydroxy-3-phosphonophenyl)propionic acid, using the Fmoc strategy of solid-phase peptide synthesis. This process is significant in the development of biologically active peptides (Paladino et al., 1993).
Synthesis of β-Amino Acids
The compound is also utilized in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids, highlighting its importance in generating enantiomerically pure amino acids efficiently (Ellmerer-Müller et al., 1998).
Preparation of Amino Acids for Solid-Phase Syntheses
It's used in the preparation of N-Fmoc-protected β2-homoamino acids, essential for solid-phase syntheses of β-peptides, demonstrating its versatility in peptide chemistry (Šebesta & Seebach, 2003).
Cyclodepsipeptides Synthesis
This compound is instrumental in the synthesis of complex cyclodepsipeptides, a class of cyclic peptides with potential pharmaceutical applications. It is specifically used in the synthesis of protected amino acids, which are key intermediates in the assembly of depsipeptidic skeletons (Pelay-Gimeno et al., 2016).
Self-Assembled Structures in Nanotechnology
In nanotechnology, the compound is used to study the self-assembling properties of modified amino acids, which can lead to the design of novel self-assembled architectures for various applications (Gour et al., 2021).
Chemical Synthesis
It's used in chemical synthesis processes, like the synthesis of conformationally constrained tryptophan derivatives, showing its utility in the creation of novel molecules for further chemical and pharmaceutical research (Horwell et al., 1994).
Enzyme-Activated Surfactants
The compound is utilized in the creation of enzyme-activated surfactants for carbon nanotubes, demonstrating its potential in materials science and nanotechnology (Cousins et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-9,14,19H,10-12H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPGXDCNFMQHSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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